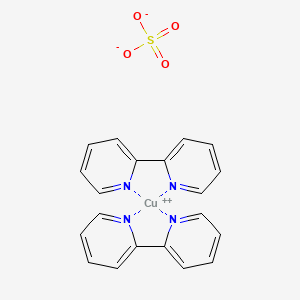
Bis(2,2'-bipyridine)coppersulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2’-bipyridine)coppersulfate is a coordination compound consisting of copper(II) ions coordinated with two 2,2’-bipyridine ligands and sulfate anions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridine)coppersulfate typically involves the reaction of copper(II) sulfate with 2,2’-bipyridine in an aqueous or organic solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the bipyridine ligands with the copper ions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of Bis(2,2’-bipyridine)coppersulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification and quality control steps to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:
Substitution: The bipyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(2,2’-bipyridine)coppersulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .
Comparación Con Compuestos Similares
Bis(2,2’-bipyridine)coppersulfate can be compared with other similar compounds, such as:
Bis(2,2’-bipyridine)nickelsulfate: Similar coordination chemistry but with nickel(II) instead of copper(II).
Bis(2,2’-bipyridine)zincsulfate: Zinc(II) complexes with bipyridine ligands, often used in different catalytic applications.
Bis(2,2’-bipyridine)iron(II) sulfate: Iron(II) complexes with bipyridine, known for their redox properties and applications in catalysis.
Bis(2,2’-bipyridine)coppersulfate is unique due to the specific reactivity and stability conferred by the copper(II) center, making it particularly useful in redox reactions and biological applications .
Propiedades
Fórmula molecular |
C20H16CuN4O4S |
|---|---|
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
copper;2-pyridin-2-ylpyridine;sulfate |
InChI |
InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clave InChI |
ZKFGKUJLQQLOSF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



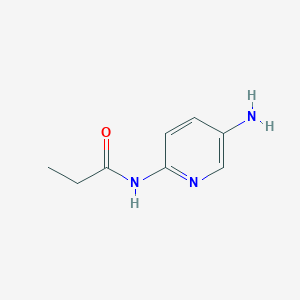


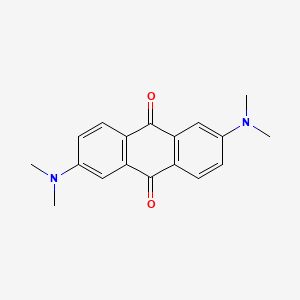


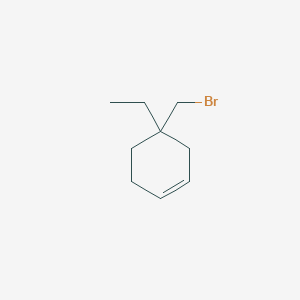
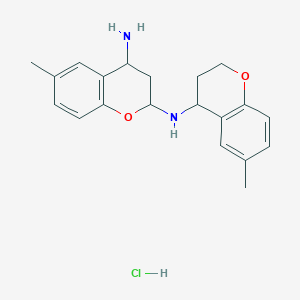
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
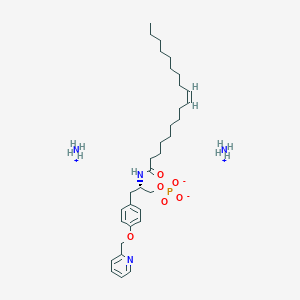
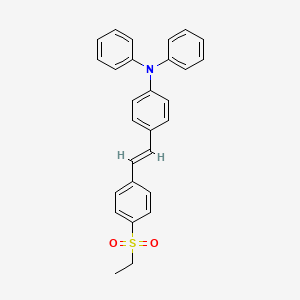
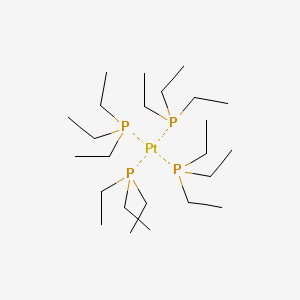
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
